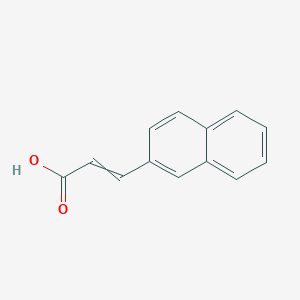
3-(Naphthalen-2-yl)acrylic acid
Vue d'ensemble
Description
“3-(Naphthalen-2-yl)acrylic acid” is a chemical compound with the molecular formula C13H10O2 . It is also known as “(E)-3-(naphthalen-2-yl)acrylic acid” and has a CAS number of 49711-14-0 .
Molecular Structure Analysis
The molecular structure of “3-(Naphthalen-2-yl)acrylic acid” consists of a naphthalene ring attached to an acrylic acid group . The molecular weight of the compound is 198.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Naphthalen-2-yl)acrylic acid” include a predicted density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a predicted boiling point of 393.1±11.0 °C, and a vapor pressure of 2.15E-05mmHg at 25°C .
Applications De Recherche Scientifique
Fluorescent Dye for Sensing Cysteine : A probe based on a derivative of 3-(Naphthalen-2-yl)acrylic acid was designed for sensing Cysteine with high selectivity and sensitivity. This application leverages the luminescent properties of the compound (Zhang et al., 2014).
Metal Ions Fluorosensor : A study explored the use of (E)-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid (a compound similar to 3-(Naphthalen-2-yl)acrylic acid) as a fluorosensor for various metal ions. This involves photo-induced charge transfer emission, useful in detecting metal ions (Ghosh et al., 2009).
Study of Polymer Matrices : Compounds related to 3-(Naphthalen-2-yl)acrylic acid have been used to study the photophysical behavior of probes in different solvents and aqueous mixtures. This research is crucial for understanding polymer behavior in various conditions (Cerezo et al., 2001).
Synthesis of Phthalides : The compound was used in the synthesis of phthalide derivatives, indicating its role in organic synthesis and chemical reactions (Yasmin & Ray, 2013).
Anti-Inflammatory Agents : Derivatives of 3-(Naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, showcasing the compound's relevance in medicinal chemistry (Devi et al., 2020).
Sensing of Nitro Explosives and Fe(III) Ion : A study focused on naphthalene-based compounds for the detection of nitro aromatics and Fe(III) ions. This application highlights the compound's role in environmental and safety-related sensing (Das & Biradha, 2018).
Fluorinated Monomer for Polymer Chemistry : A fluorinated derivative of naphthyl-acrylate (similar structure to 3-(Naphthalen-2-yl)acrylic acid) was synthesized and characterized for its application in synthetic polymer chemistry, demonstrating its potential in the creation of novel polymers (Erdoğan et al., 2021).
Propriétés
IUPAC Name |
3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)acrylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

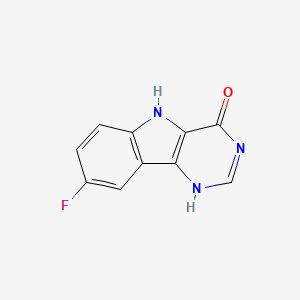
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B7883520.png)
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
![2-(2,4,6-Triisopropylphenyl)-2-azaspiro[4.5]decan-1-one](/img/structure/B7883536.png)
![4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
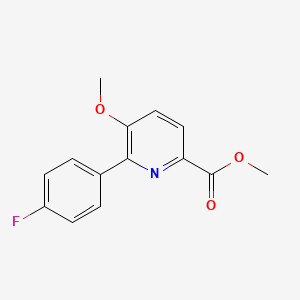
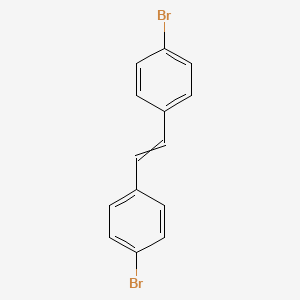
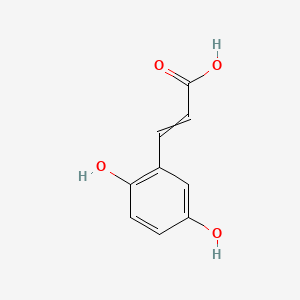
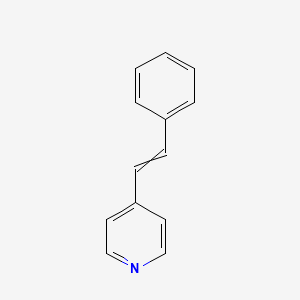
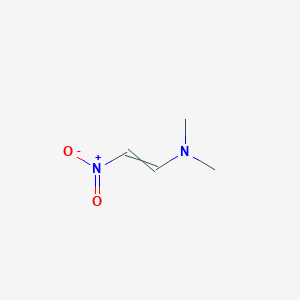
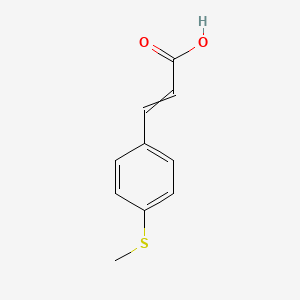
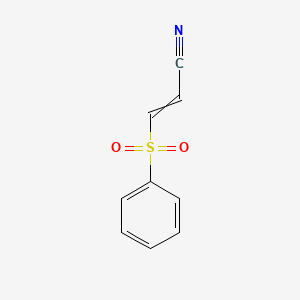
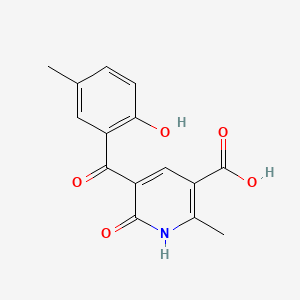
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl chloride](/img/structure/B7883619.png)